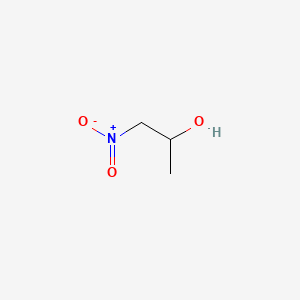

1-nitropropan-2-ol

Descripción general

Descripción

1-nitropropan-2-ol is an organic compound with the molecular formula C3H7NO3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in water and most organic solvents. It is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .

Métodos De Preparación

1-nitropropan-2-ol can be synthesized through several methods. One common synthetic route involves the catalytic reduction of 1,2-cyclohexanedione in the presence of hydrogen gas . This method is widely used due to its efficiency and relatively mild reaction conditions. Industrial production often employs similar methods, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

1-nitropropan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitropropanone under specific conditions.

Reduction: Reduction of this compound typically yields 2-amino-2-propanol.

Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction and strong oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

Synthesis Building Block

1-Nitropropan-2-ol is primarily utilized as a building block in organic synthesis. It serves as a precursor for various chemical transformations, including the synthesis of nitroalkyl derivatives and other complex organic molecules. For instance, it has been employed in the synthesis of anomeric mixtures of 4-nitro-2,3,4,6-tetradeoxyhexopyranose, which is significant in carbohydrate chemistry.

Reactivity and Derivative Formation

The compound can undergo reactions such as dehydration to yield 1-nitropropene and can participate in nucleophilic substitution reactions to form azide derivatives . Its reactivity profile makes it valuable for creating functionalized compounds used in pharmaceuticals and agrochemicals.

Biology

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacteria by interfering with essential thiols within bacterial cells. This property is particularly relevant in developing new antimicrobial agents.

Impact on Methane Production

In ruminant digestion studies, this compound has been investigated for its ability to reduce methane production during in vitro ruminal fermentation. This application is crucial for addressing environmental concerns related to greenhouse gas emissions from livestock.

Medicine

Food Safety Applications

The compound has potential applications in veterinary medicine, specifically in reducing the carriage of food-borne pathogens in animals. Research has explored its efficacy in improving food safety by mitigating risks associated with pathogens like Salmonella and E. coli.

Industry

Production of Industrial Chemicals

In industrial settings, this compound is used in the production of trinitroethyl ethers and other nitro compounds. These derivatives are integral to manufacturing explosives and propellants due to their energetic properties.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis building block | Precursor for nitroalkyl derivatives; involved in carbohydrate chemistry |

| Biology | Antimicrobial agent | Inhibits bacterial growth; reduces methane production in ruminants |

| Medicine | Veterinary applications | Reduces food-borne pathogens in animals |

| Industry | Production of chemicals | Used in making trinitroethyl ethers; important for explosives |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The mechanism involved the disruption of thiol groups essential for bacterial metabolism, leading to inhibited growth rates.

Case Study 2: Methane Mitigation

Research involving ruminant models showed that incorporating this compound into feed significantly reduced methane emissions during digestion. This finding suggests potential applications for improving livestock sustainability.

Mecanismo De Acción

The mechanism by which 1-nitropropan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with essential thiols within bacterial cells, leading to bacteriostasis and inhibited growth . The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparación Con Compuestos Similares

1-nitropropan-2-ol can be compared to other nitroalcohols and nitroalkanes, such as 2-nitroethanol and 2-nitropropane. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example:

2-Nitroethanol: Used in the synthesis of various chemicals and as a solvent.

2-Nitropropane: Employed as a solvent and in the production of explosives.

This compound is unique due to its specific reactivity and applications in both industrial and research settings .

Actividad Biológica

1-Nitropropan-2-ol, a nitro alcohol, is a compound with significant potential in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound (C3H7NO3) is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a propanol backbone. This structural configuration contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to undergo reduction, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, including proteins and enzymes, through mechanisms such as:

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological targets.

- Covalent Modification : The nitro group may form covalent adducts with nucleophilic sites in proteins, potentially altering their function.

Biological Effects

Research indicates that this compound may exhibit several biological effects, including:

- Antioxidant Activity : By modulating oxidative stress pathways, it may contribute to cellular protection against oxidative damage.

- Anti-inflammatory Properties : Some studies suggest that it can inhibit pro-inflammatory mediators, thereby reducing inflammation.

Table 1: Summary of Biological Effects of this compound

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological aspects. Some studies indicate potential toxicity associated with nitro compounds:

- Carcinogenic Potential : Similar compounds have been classified as reasonably anticipated human carcinogens based on animal studies, necessitating caution in their application .

- Environmental Impact : The degradation products and environmental persistence of nitro compounds can pose risks to ecosystems .

Table 2: Comparison of Nitro Alcohols

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C3H7NO3 | Antioxidant, anti-inflammatory |

| 2-Nitropropanol | C3H7NO2 | Solvent properties; potential toxicity |

| 2-Methyl-1-nitropropan-2-ol | C4H9NO3 | Enhanced reactivity; industrial applications |

Propiedades

IUPAC Name |

1-nitropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNCKQIYLAVYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-73-8 | |

| Record name | 2-Propanol, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 1-Nitro-2-propanol? What spectroscopic data is available for its characterization?

A1: 1-Nitro-2-propanol has the molecular formula C3H7NO3. Its structure can be characterized using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy reveals characteristic peaks at 1655 cm-1 and 1520 cm-1, indicating the presence of a nitro group []. Proton NMR (1H NMR) analysis shows signals at δ 1.95 (doublet, 3H, J = 6Hz), and a multiplet between δ 6.83-7.55 (2H) [].

Q2: Can 1-Nitro-2-Propanol form dimers?

A2: Yes, computational studies using ab initio calculations have shown that 1-Nitro-2-propanol can form dimers via double intermolecular hydrogen bonds. These dimers are stabilized by 12.9 kcal/mol compared to the individual monomer molecules at the HF/3-21G(d) level of theory [].

Q3: How does the intramolecular hydrogen bonding in 1-Nitro-2-propanol affect its stability?

A3: Ab initio calculations at the MP2/6-31G(d)//HF/6-31G(d) level of theory demonstrate that the intramolecular hydrogen bond in 1-Nitro-2-propanol increases its stability by 5.4 kcal/mol compared to conformations without this interaction [].

Q4: Has 1-Nitro-2-propanol been used in the synthesis of any significant molecules?

A4: Yes, 1-Nitro-2-propanol has served as a key starting material in the synthesis of several important molecules. For instance, it has been reacted with acrolein to synthesize anomeric mixtures of 4-nitro-2,3,4,6-tetradeoxyhexopyranose, a precursor in the synthesis of DL-tolyposamine []. Additionally, it has been used in the synthesis of various nitroalkyl β-D-glucopyranoside tetraacetates, including the toxic natural product miserotoxin, found in certain Astragalus plant varieties [].

Q5: What is the role of Gas Chromatography-Mass Spectrometry (GC-MS) in studying 1-Nitro-2-propanol?

A5: While no direct application of GC-MS to 1-Nitro-2-propanol was found within the provided research papers, this technique has been utilized to identify 1-Nitro-2-propanol within a complex mixture extracted from the leaves of Lepidium sativum (Garden Cress) []. This highlights the potential of GC-MS for identifying and quantifying 1-Nitro-2-propanol in various biological and chemical samples.

Q6: Are there alternative synthesis routes for 1-Nitro-1-propene, a compound derived from 1-Nitro-2-propanol?

A6: Yes, 1-Nitro-1-propene, which can be synthesized through the dehydration of 1-Nitro-2-propanol, can also be prepared using alternative methods. These include reactions employing methanesulfonyl chloride with triethylamine (yielding 30% of the product) [], acetic anhydride with sodium acetate (85% yield) [], or phthalic anhydride (55% yield) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.